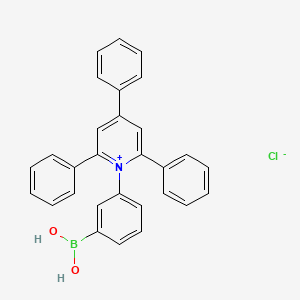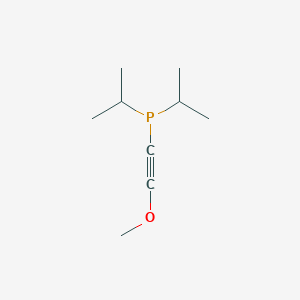
(Methoxyethynyl)di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxyethynyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a methoxyethynyl group and two isopropyl groups attached to a phosphorus atom. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxyethynyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxyethynyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The methoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and transition metal catalysts are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
(Methoxyethynyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphine compounds.
Mécanisme D'action
The mechanism of action of (Methoxyethynyl)di(propan-2-yl)phosphane involves its interaction with molecular targets such as transition metals and enzymes. The compound can act as a ligand, forming complexes with metals and influencing their reactivity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the methoxyethynyl group.
Methoxyphosphine: Contains a methoxy group but different alkyl substituents.
Ethynylphosphine: Contains an ethynyl group but different alkyl substituents.
Uniqueness
(Methoxyethynyl)di(propan-2-yl)phosphane is unique due to the presence of both methoxyethynyl and isopropyl groups, which confer distinct reactivity and properties compared to other phosphine compounds .
Propriétés
Numéro CAS |
95112-06-4 |
|---|---|
Formule moléculaire |
C9H17OP |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
2-methoxyethynyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H17OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,1-5H3 |
Clé InChI |
WLNPWWCYYIYVPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C#COC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


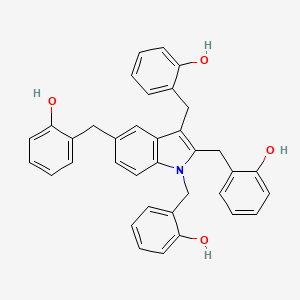
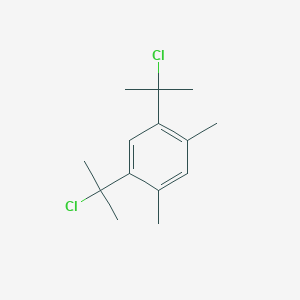
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
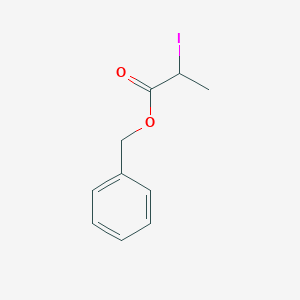
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
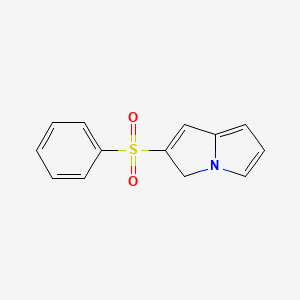
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
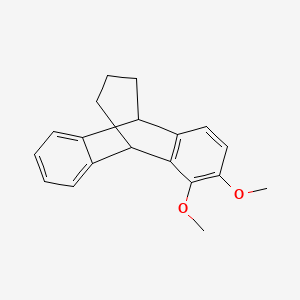
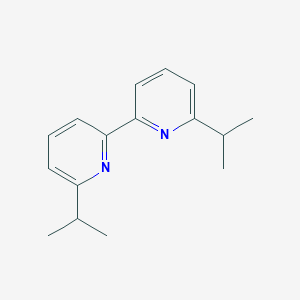
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
